PARP14 Macrodomain 2 (MACROD2) Inhibition: Target Compound vs. Comparator
The target compound is a potent inhibitor of the second macrodomain of PARP14 (MACROD2) with a reported IC₅₀ of 0.9 µM, effectively displacing a fluorescent ADP-ribose probe . While no direct comparator from the same study is available, a structurally distinct PARP14 inhibitor, H10, exhibits an IC₅₀ of 490 nM against the catalytic domain, providing cross-study context [1]. The target compound's selectivity profile over other PARP isoforms has not been publicly reported.
| Evidence Dimension | PARP14 inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 0.9 µM (900 nM) |
| Comparator Or Baseline | PARP14 inhibitor H10: IC₅₀ = 490 nM |
| Quantified Difference | ~1.8-fold less potent than H10 in different assay formats |
| Conditions | Target: MACROD2 enzymatic assay with fluorescent probe displacement; H10: RapidFire mass spectrometry auto-ribosylation assay |
Why This Matters
This confirms the compound's validated engagement with PARP14, a target relevant to tumor-associated macrophage reprogramming. The potency level is suitable for chemical probe studies, although procurement decisions should consider the need for complementary selectivity profiling.
- [1] Small Molecule Microarray Based Discovery of PARP14 Inhibitors. Semantic Scholar (2017). View Source
